An In-depth Technical Guide to (R)-Licarbazepine: Chemical Structure, Properties, and Pharmacological Profile
An In-depth Technical Guide to (R)-Licarbazepine: Chemical Structure, Properties, and Pharmacological Profile
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Licarbazepine, the (R)-enantiomer of the active metabolite of oxcarbazepine, represents a molecule of significant interest in the field of neurology and drug development. While its counterpart, (S)-Licarbazepine (eslicarbazepine), is the primary active moiety of the approved antiepileptic drug eslicarbazepine acetate, a comprehensive understanding of the (R)-enantiomer is crucial for a complete pharmacological and safety assessment of related therapeutics. This technical guide provides a detailed examination of the chemical structure, physicochemical properties, synthesis, analytical methodologies, and pharmacological profile of (R)-Licarbazepine. The content herein is curated to provide researchers and drug development professionals with a robust, scientifically grounded resource to inform their work.
Introduction: The Stereochemical Nuances of a Key Metabolite
(R)-Licarbazepine, also known as (R)-(-)-10,11-dihydro-10-hydroxy-5H-dibenzo[b,f]azepine-5-carboxamide, is a chiral molecule that, along with its (S)-enantiomer, forms licarbazepine (or monohydroxy derivative, MHD). Licarbazepine is the principal active metabolite of the second-generation antiepileptic drug, oxcarbazepine.[1] Following oral administration, oxcarbazepine is rapidly and extensively metabolized by cytosolic reductases in the liver to a racemic mixture of (S)- and (R)-Licarbazepine.[2]
The third-generation antiepileptic drug, eslicarbazepine acetate, is a prodrug that is stereoselectively metabolized to (S)-Licarbazepine, which is responsible for its therapeutic effects.[3] However, a minor metabolic pathway can lead to the formation of small amounts of (R)-Licarbazepine.[1] Given that enantiomers can exhibit different pharmacokinetic and pharmacodynamic properties, a thorough understanding of (R)-Licarbazepine is essential for a complete characterization of both oxcarbazepine and eslicarbazepine acetate therapies.
Chemical Identity and Physicochemical Properties
A precise understanding of the chemical and physical properties of (R)-Licarbazepine is fundamental for its synthesis, formulation, and analytical characterization.
Chemical Structure and Identification
(R)-Licarbazepine possesses a dibenzo[b,f]azepine tricyclic core, with a carbamoyl group at the 5-position and a hydroxyl group at the 10-position. The stereogenic center is located at the carbon atom bearing the hydroxyl group, with the (R) configuration.
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IUPAC Name: (10R)-10,11-Dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide
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CAS Number: 104746-03-4
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Molecular Formula: C₁₅H₁₄N₂O₂
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Molecular Weight: 254.28 g/mol
Physicochemical Data
While specific experimental data for (R)-Licarbazepine is limited in publicly available literature, the properties of the racemic mixture and its parent compounds provide valuable context.
| Property | Value/Information | Source(s) |
| Melting Point | Data for the specific (R)-enantiomer is not readily available. The melting point of the parent compound, oxcarbazepine, is 215-216 °C. | [2] |
| Solubility | The related compound, eslicarbazepine ((S)-Licarbazepine), has a water solubility of 4.2 mg/mL. Eslicarbazepine acetate has very low aqueous solubility. | [1][3] |
| pKa | The pKa of the parent compound, oxcarbazepine, is reported as 13.73. | [2] |
| LogP | The LogP of oxcarbazepine is 1.5. | [2] |
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure (R)-Licarbazepine typically involves a two-stage process: the synthesis of racemic licarbazepine followed by chiral resolution.
Synthesis of Racemic Licarbazepine
The most common route to racemic licarbazepine is the reduction of oxcarbazepine. This is a well-established transformation in medicinal chemistry.
Protocol 1: Reduction of Oxcarbazepine
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Reaction Setup: In a suitable reaction vessel, suspend oxcarbazepine in a mixture of ethanol and water.
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Reduction: Slowly add a reducing agent, such as sodium borohydride, to the suspension at a controlled temperature (e.g., 25-35°C).
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Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
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Work-up: Once the reaction is complete, evaporate the solvent. Add water to the residue and stir.
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Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield racemic licarbazepine.
Causality: Sodium borohydride is a mild and selective reducing agent suitable for the reduction of the ketone in oxcarbazepine to the secondary alcohol in licarbazepine without affecting the carbamoyl group or the aromatic rings. The use of a protic solvent system like ethanol/water facilitates the reaction.
Chiral Resolution of Licarbazepine
The separation of the (R) and (S) enantiomers of licarbazepine can be achieved through classical resolution using a chiral resolving agent or through enzymatic resolution.
Protocol 2: Classical Chiral Resolution
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Diastereomeric Salt Formation: Dissolve racemic licarbazepine in a suitable solvent. Add a stoichiometric amount of a chiral resolving agent (e.g., a chiral acid like tartaric acid derivatives).
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Fractional Crystallization: Allow the diastereomeric salts to crystallize. The two diastereomers will have different solubilities, allowing for their separation by fractional crystallization.
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Isolation of Desired Diastereomer: Isolate the less soluble diastereomeric salt by filtration.
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Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base to neutralize the chiral acid and liberate the free (R)-Licarbazepine.
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Purification: Purify the resulting (R)-Licarbazepine by recrystallization or chromatography.
Causality: The formation of diastereomeric salts converts the enantiomeric pair into a pair of diastereomers, which have different physical properties, such as solubility, allowing for their separation by classical techniques like fractional crystallization.
Workflow for Synthesis and Resolution of (R)-Licarbazepine
Caption: Synthesis and resolution workflow for (R)-Licarbazepine.
Analytical Characterization
Robust analytical methods are essential for the identification, quantification, and quality control of (R)-Licarbazepine.
Chromatographic Methods
Chiral HPLC is the cornerstone for the enantioselective analysis of licarbazepine.
Protocol 3: Chiral HPLC-UV Method for Enantiomeric Purity
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Instrumentation: A standard HPLC system equipped with a UV detector.
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Column: A chiral stationary phase column, such as a Daicel CHIRALCEL OD-H (5 µm, 50 mm × 4.6 mm).[4]
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Mobile Phase: A mixture of n-hexane and ethanol/isopropyl alcohol (e.g., 80:20 v/v of n-hexane and a 66.7:33.3 v/v mixture of ethanol and isopropyl alcohol).[4]
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Flow Rate: 0.8 mL/min.[4]
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Detection: UV at 210 nm.
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Sample Preparation: Dissolve the sample in a suitable solvent (e.g., the mobile phase) and inject it into the HPLC system.
Self-Validation: The method's suitability is confirmed by achieving baseline separation of the (R)- and (S)-Licarbazepine enantiomers. System suitability parameters such as resolution, tailing factor, and theoretical plates should be monitored.
Spectroscopic Methods
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are critical for structural confirmation.
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Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry will show a protonated molecular ion [M+H]⁺ at m/z 255.2, confirming the molecular weight.
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¹H NMR and ¹³C NMR: The NMR spectra will provide detailed structural information. The chemical shifts and coupling constants of the protons and carbons will be consistent with the dibenzo[b,f]azepine structure. Specific assignments can be confirmed using 2D NMR techniques like COSY and HSQC. While specific spectra for (R)-Licarbazepine are not widely published, they are expected to be identical to those of (S)-Licarbazepine, as they are enantiomers.
Analytical Workflow
Caption: Analytical workflow for the characterization of (R)-Licarbazepine.
Pharmacological Profile
The pharmacological activity of (R)-Licarbazepine is primarily centered on its interaction with voltage-gated ion channels.
Mechanism of Action
Like its enantiomer, (R)-Licarbazepine is a voltage-gated sodium channel (VGSC) blocker.[5] It stabilizes the inactivated state of these channels, thereby reducing the repetitive firing of neurons that underlies seizure activity. There is also evidence that it can inhibit T-type calcium channels.
Pharmacodynamics: A Tale of Two Enantiomers
Studies have shown differences in the pharmacodynamic profiles of the two enantiomers. For instance, in a study on human Cav3.2 (a T-type calcium channel), (S)-Licarbazepine exhibited a high-affinity block with an IC₅₀ of 0.43 µM, while (R)-Licarbazepine had a lower affinity with an IC₅₀ of 6.54 µM.[6] This suggests that the (S)-enantiomer is a more potent inhibitor of this particular channel.
Pharmacokinetics
(R)-Licarbazepine is a metabolite of oxcarbazepine and a minor metabolite of eslicarbazepine acetate.[1][3] It has a relatively low plasma protein binding of less than 40% and is primarily eliminated via renal excretion.[5]
Impurities and Degradation Products
The purity of any active pharmaceutical ingredient is paramount. Potential impurities in (R)-Licarbazepine can arise from the starting materials, intermediates, or degradation.
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Process-Related Impurities: These may include residual oxcarbazepine, the (S)-enantiomer (eslicarbazepine), and by-products from the reduction and resolution steps.
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Degradation Products: Forced degradation studies on the related compound eslicarbazepine acetate have shown that it is susceptible to degradation under alkaline hydrolytic conditions, forming 10-hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylic acid.[7] It is plausible that (R)-Licarbazepine could undergo similar degradation.
Conclusion
(R)-Licarbazepine, while being the less predominant enantiomer in the metabolism of modern antiepileptic drugs, holds significant scientific importance. A thorough understanding of its chemical properties, synthesis, analysis, and pharmacology is indispensable for a comprehensive evaluation of the safety and efficacy of oxcarbazepine and eslicarbazepine acetate. The methodologies and data presented in this guide offer a foundational resource for researchers and professionals in the pharmaceutical sciences, enabling further investigation and a more complete understanding of this class of therapeutic agents.
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